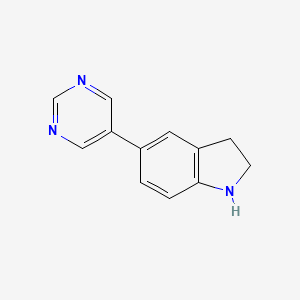
5-(5-Pyrimidinyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Pyrimidinyl)indoline is a heterocyclic compound that features both an indoline and a pyrimidine ring Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Pyrimidinyl)indoline can be achieved through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit . Another method involves the use of a t-BuOK/DMF system without special initiators or additives, which enables the preparation of N-substituted indole-3-carboxylates in high yields under transition-metal-free conditions . Additionally, the Fischer indole synthesis, which starts from hydrazine, can be performed in water using acidic ionic liquid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of environmentally benign solvents like water and the development of green chemistry approaches are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Pyrimidinyl)indoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole and indoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-(5-Pyrimidinyl)indoline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(5-Pyrimidinyl)indoline involves its interaction with specific molecular targets and pathways. The compound’s indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(5-Pyrimidinyl)indoline include:
Indole derivatives: Such as 5-bromoindole and indole-3-carboxylate.
Indoline derivatives: Such as 5-bromoindoline and N-substituted indoline.
Pyrimidine derivatives: Such as 5-bromopyrimidine and 2-aminopyrimidine.
Uniqueness
This compound is unique due to its combination of both indole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H11N3 |
|---|---|
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
5-pyrimidin-5-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H11N3/c1-2-12-10(3-4-15-12)5-9(1)11-6-13-8-14-7-11/h1-2,5-8,15H,3-4H2 |
Clé InChI |
XUKJPQWAXHELBY-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=C(C=C2)C3=CN=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


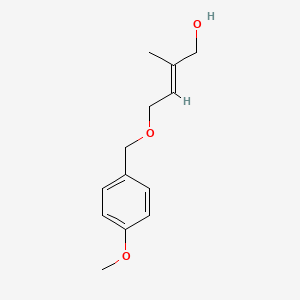
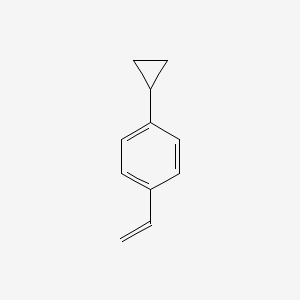
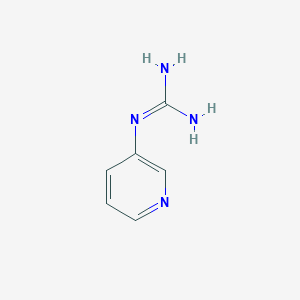
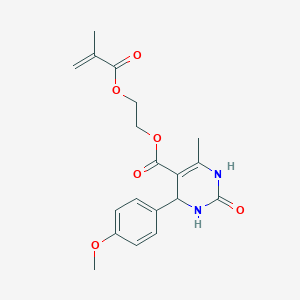
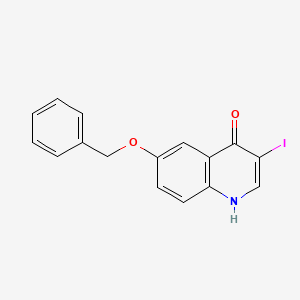
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12851310.png)

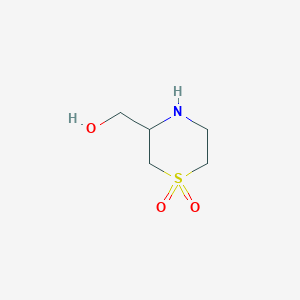
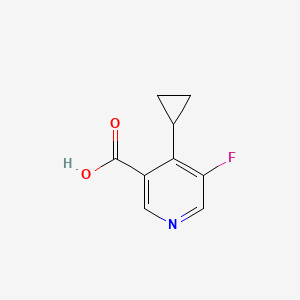
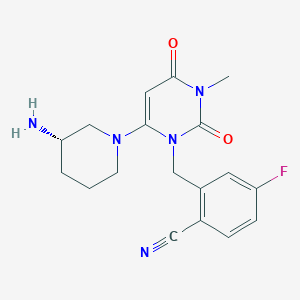
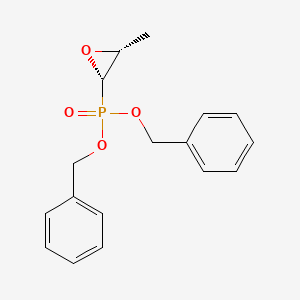
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)


